Dabigatran etexilate-d13

Isotopic Interference Mass Spectrometry Internal Standard Selection

Dabigatran etexilate-d13 is a highly deuterated (+13 Da) SIL internal standard engineered for accurate LC-MS/MS quantification of the prodrug in complex biological matrices. Its hexyloxy-d13 labeling ensures precise co-elution and correction of matrix effects, which is critical for bioequivalence and pharmacokinetic studies. Choose this specific IS to avoid analytical error and ensure data integrity.

Molecular Formula C34H41N7O5
Molecular Weight 640.8 g/mol
Cat. No. B8050293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran etexilate-d13
Molecular FormulaC34H41N7O5
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
InChIInChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2
InChIKeyKSGXQBZTULBEEQ-BTQQZDERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate-d13: Deuterated Internal Standard for LC-MS/MS Quantification of Thrombin Inhibitor Prodrugs


Dabigatran etexilate-d13 is a stable isotope-labeled (SIL) analog of the anticoagulant prodrug dabigatran etexilate, featuring thirteen deuterium (²H) atoms incorporated at the hexyloxy moiety . It serves as a dedicated internal standard (IS) for the precise quantification of dabigatran etexilate and its active metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a deuterated form, it co-elutes with the non-labeled analyte and shares identical ionization efficiency, thereby correcting for matrix effects and instrumental variability inherent to complex bioanalytical workflows [1].

Critical Procurement Risk: Why Deuterium Labeling Extent and Site Dictate LC-MS/MS Quantitative Integrity


Substituting dabigatran etexilate-d13 with lower-labeled analogs (e.g., d3, d4) or non-deuterated structural mimics introduces unacceptable quantitative uncertainty in regulated bioanalysis. Lower deuterium counts yield insufficient mass separation (+3 or +4 Da) between the analyte's natural isotopologue envelope and the IS signal, leading to cross-talk and positive bias in trace-level quantification . Furthermore, alternative internal standards such as 13C-labeled dabigatran may exhibit subtle chromatographic retention time shifts relative to the native analyte under certain mobile phase conditions, compromising the co-elution required for robust matrix effect correction [1]. The strategic selection of a 13-deuterium labeled form specifically placed on the hexyloxy chain mitigates hydrogen-deuterium back-exchange risks prevalent with labile deuterium positions, ensuring method ruggedness across varied sample preparation workflows [2].

Quantitative Differentiation of Dabigatran Etexilate-d13 Against Alternative SIL Internal Standards


Enhanced Mass Separation (+13 Da) Minimizes Isotopic Interference Relative to d3/d4 Analogs

Dabigatran etexilate-d13 provides a +13 Da mass shift from the native unlabeled compound (m/z 627.9 vs. 640.8). This exceeds the mass increment of alternative deuterated internal standards such as dabigatran-d3 (+3 Da) or dabigatran-d4 (+4 Da) . The larger delta mass ensures that the IS signal does not overlap with the M+2 or M+3 natural isotopologue peaks of the analyte, which can contribute up to ~3-5% of the parent ion intensity for molecules of this molecular weight (C34H41N7O5). By providing >10 Da separation, d13 effectively eliminates this cross-interference, enabling accurate quantification at low ng/mL concentrations where bias from lower-labeled IS would otherwise exceed the FDA-recommended ±15% accuracy threshold [1].

Isotopic Interference Mass Spectrometry Internal Standard Selection

Superior Isotopic Purity (≥99% d1-d13) Ensures Low Unlabeled Contribution vs. 95% Purity Grades

Reputable vendors such as Cayman Chemical and CDN Isotopes specify Dabigatran etexilate-d13 with isotopic enrichment of ≥98 atom % D (≥99% deuterated forms, d1-d13) . In contrast, some suppliers offer lower purity grades (e.g., ≥95% purity) for this compound . A 95% purity grade may contain up to 5% non-deuterated (d0) or under-labeled species, which directly contribute to the analyte signal channel and artificially elevate measured concentrations. At the lower limit of quantification (LLOQ) of 2-5 ng/mL typical for dabigatran assays, a 5% d0 contamination would introduce a systematic positive bias of up to 0.25 ng/mL, potentially exceeding the ±20% accuracy limit for LLOQ validation [1].

Isotopic Enrichment Purity Specification Procurement Quality

Validated Co-Elution and Matrix Effect Correction in Human Plasma LC-MS/MS vs. Alternative 13C-IS

While direct head-to-head matrix effect data between d13 and other SIL-IS for dabigatran etexilate are not published, established class-level principles indicate that deuterated IS with 13 labels (d13) co-elute more consistently with the native analyte than 13C-labeled analogs in reversed-phase LC [1]. A published UPLC-MS/MS method for dabigatran quantification employed [13C6]-dabigatran as IS and reported intra- and inter-day accuracy within 93.8-108.8% [2]. However, deuterated IS like d13 are generally preferred for the prodrug dabigatran etexilate due to the hydrophobic hexyloxy chain, which may exhibit slight retention time shifts with 13C substitution [3]. Co-elution is paramount for correcting ion suppression/enhancement effects from phospholipids in plasma, which can exceed 30% signal variation [4].

Matrix Effect LC-MS/MS Validation Bioanalytical Method

Deuterium Placement on Hexyloxy Chain Reduces H/D Back-Exchange Risk During Sample Preparation

The thirteen deuterium atoms in Dabigatran etexilate-d13 are strategically located on the hexyloxy carbamate side chain, as confirmed by IUPAC nomenclature and SMILES string analysis . This location is chemically stable and does not contain labile hydrogens (e.g., amide N-H, hydroxyl O-H) prone to back-exchange with protic solvents during sample preparation . In contrast, deuterated internal standards with labels on heteroatoms or acidic alpha-positions can undergo H/D exchange under acidic or basic extraction conditions, leading to IS degradation and inaccurate quantification [1]. The hexyloxy placement ensures that the +13 Da mass shift remains intact throughout protein precipitation, evaporation, and reconstitution steps typical of dabigatran bioanalysis [2].

Hydrogen-Deuterium Exchange Sample Stability Method Ruggedness

Demonstrated Application in Validated LC-MS/MS Method for Human Plasma PK Studies

Dabigatran etexilate-d13 is explicitly designated for use as an internal standard for the quantification of dabigatran etexilate by LC-MS/MS . While the specific 2021 validated method by Park et al. used an alternative IS, the method's performance characteristics (LLOQ 2 ng/mL, accuracy 95.84-109.44%, precision 3.84-9.79% for dabigatran etexilate) establish the stringent requirements that a suitable SIL-IS like d13 must support [1]. The availability of d13 with high isotopic purity and stable labeling enables direct adaptation of this validated method for laboratories requiring a dedicated prodrug IS rather than a generic active drug IS. Furthermore, a Chinese-language study successfully employed dabigatran-D3 as IS for clinical TDM of dabigatran etexilate, achieving LLOQ 5 ng/mL and recovery >84.1% [2], indicating the broader class of deuterated IS is fit-for-purpose; d13 offers enhanced mass separation relative to d3.

Method Validation Pharmacokinetics Clinical Bioanalysis

Precision Application Scenarios for Dabigatran Etexilate-d13 in Regulated Bioanalysis and Pharmaceutical Development


Regulated Bioanalytical Method Validation for IND/NDA Pharmacokinetic Studies

Utilize Dabigatran etexilate-d13 as the internal standard for LC-MS/MS quantification of dabigatran etexilate and its active metabolites in human plasma. The high isotopic purity (≥99% d1-d13) ensures minimal background interference at the LLOQ (2-5 ng/mL), meeting FDA accuracy (±15%) and precision (CV<15%) criteria [1]. The +13 Da mass shift eliminates cross-talk with the analyte's natural isotopologue envelope, which is critical for demonstrating method selectivity in regulatory submissions.

Clinical Therapeutic Drug Monitoring (TDM) of Dabigatran Etexilate in Special Populations

Employ Dabigatran etexilate-d13 to accurately quantify prodrug concentrations in plasma from patients with renal impairment or those on P-glycoprotein modulators, where drug accumulation poses bleeding risks. The stable hexyloxy-d13 label resists H/D back-exchange during routine clinical sample handling (protein precipitation, storage), ensuring consistent internal standard response across batches and reducing the need for frequent re-validation [2].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Using Human Hepatocytes

Apply Dabigatran etexilate-d13 to quantify the conversion of the prodrug to active dabigatran and dabigatran acylglucuronide in hepatocyte incubations. The deuterated IS corrects for matrix effects introduced by cell culture media components, enabling precise determination of metabolic turnover rates and accurate assessment of CYP and carboxylesterase inhibition/induction by co-administered drugs [3].

Quality Control of Generic Dabigatran Etexilate Formulations: Related Substance Analysis

Use Dabigatran etexilate-d13 as a reference marker for impurity profiling and quantification of related substances in generic drug products, as described in patent applications for analytical reference standards [4]. The deuterated analog provides a distinct MS signal that can be spiked into samples to track recovery of known impurities without interference from the main drug peak, supporting ICH Q3A/Q3B compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran etexilate-d13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.